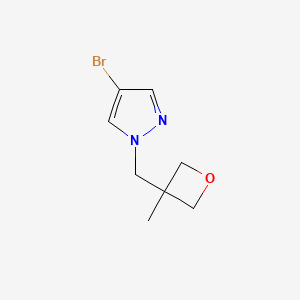
3-Bromo-4-propoxybenzylamine
Übersicht
Beschreibung
3-Bromo-4-propoxybenzylamine, also known as BPBA, is a derivative of benzylamine that is widely used in the synthesis of organic compounds. It is a colorless liquid with a boiling point of 155-156°C and a melting point of -25°C. BPBA is an important building block for a variety of organic compounds and has been used in a variety of applications. It is a versatile reagent, used in the synthesis of a range of compounds, including drugs, flavors, fragrances, and dyes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
3-Bromo-4-propoxybenzylamine: is a valuable intermediate in medicinal chemistry. It can be used to synthesize various pharmacologically active compounds. For instance, derivatives of benzylamine are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties . The bromine atom in the compound can act as a good leaving group in further chemical reactions, allowing for the introduction of other pharmacophores that can enhance the biological activity of the resulting molecules.
Material Science
In material science, 3-Bromo-4-propoxybenzylamine can be utilized in the synthesis of new polymeric materials. The presence of both a bromine atom and an amine group allows it to act as a crosslinking agent, which can help in creating polymers with improved thermal stability and mechanical strength.
Agriculture
The compound’s potential use in agriculture lies in its role as a precursor for the synthesis of agrochemicals. While specific applications in agriculture for this compound are not directly cited, the bromine moiety could be useful in the development of novel pesticides or herbicides .
Analytical Chemistry
In analytical chemistry, 3-Bromo-4-propoxybenzylamine could be involved in the development of new analytical reagents. Its structure could be tailored to react with specific analytes, enabling the detection or quantification of various substances within complex mixtures.
Biochemistry Research
In biochemistry research, 3-Bromo-4-propoxybenzylamine can serve as a building block for the synthesis of compounds that interact with biological macromolecules. It could be used to create inhibitors or probes to study enzyme mechanisms or protein interactions, contributing to our understanding of various biochemical pathways .
Safety and Hazards
The safety data sheet for a related compound, 4-Bromoanisole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
It’s known that benzylamine derivatives are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
3-Bromo-4-propoxybenzylamine, like other benzylamine derivatives, can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom adjacent to the aromatic ring (benzylic position), leading to the substitution of the bromine atom .
Biochemical Pathways
It’s worth noting that benzylamine derivatives can be involved in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The resulting products can have significant impacts on various biochemical pathways, depending on their specific structures and properties.
Result of Action
The compound’s participation in chemical reactions such as nucleophilic substitution can lead to the formation of new compounds with potentially diverse effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-propoxybenzylamine can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other substances . .
Eigenschaften
IUPAC Name |
(3-bromo-4-propoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTQFXUBULZDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-propoxybenzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)





![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)


